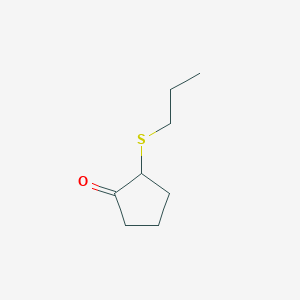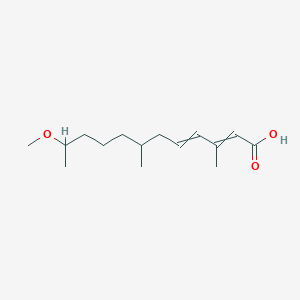
11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid is an organic compound with the molecular formula C15H26O3 . This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a dodecadienoic acid backbone. It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units .
Preparation Methods
The synthesis of 11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid involves several steps, typically starting with the preparation of the dodecadienoic acid backbone. The methoxy and methyl groups are then introduced through various chemical reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It has been shown to interact with nuclear receptor coactivator 2, retinoic acid receptor RXR-beta, and oxysterols receptor LXR-alpha. These interactions can regulate gene expression and influence various biological processes .
Comparison with Similar Compounds
11-Methoxy-3,7-dimethyldodeca-2,4-dienoic acid can be compared with other similar compounds, such as:
11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid: This compound has an additional methyl group, which can influence its chemical properties and reactivity.
Methoprene: This compound is an isopropyl ester of a similar dodecadienoic acid structure and is used as an insect growth regulator. The uniqueness of this compound lies in its specific structure and the presence of the methoxy and methyl groups, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
90165-20-1 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
11-methoxy-3,7-dimethyldodeca-2,4-dienoic acid |
InChI |
InChI=1S/C15H26O3/c1-12(8-6-10-14(3)18-4)7-5-9-13(2)11-15(16)17/h5,9,11-12,14H,6-8,10H2,1-4H3,(H,16,17) |
InChI Key |
WGAHINNWQAOLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)OC)CC=CC(=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


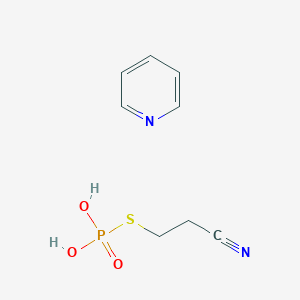
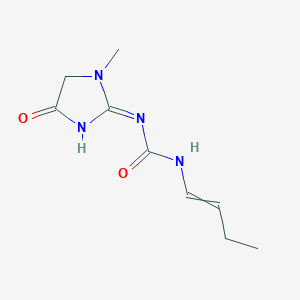
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
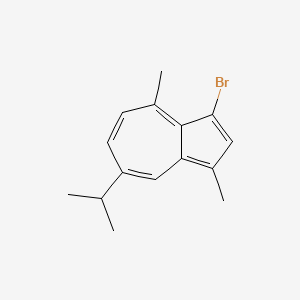


![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
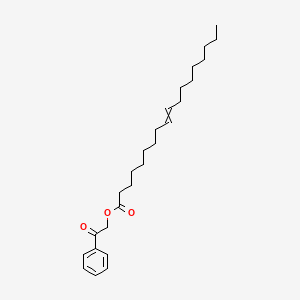
![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)
